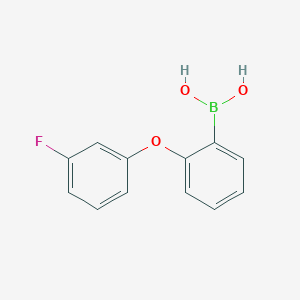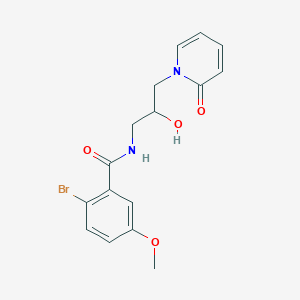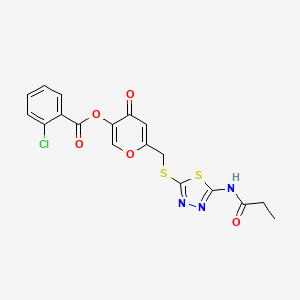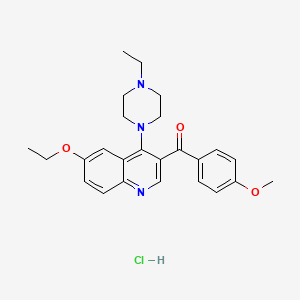
2-(2-Chlorophenyl)-2-thiomorpholino-oxide ethanamine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Chlorophenyl)ethylamine” is a compound with the molecular formula C8H10ClN . It has a molecular weight of 155.62 g/mol . It is used in the synthesis of polymer-bound BOC substituted sulfamides .
Synthesis Analysis
A new and efficient protocol has been developed for the synthesis of ketamine, a related compound, using a hydroxy ketone intermediate . The synthesis of this drug has been done in five steps . At first, the cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gave the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .
Chemical Reactions Analysis
In the synthesis of ketamine, a related compound, the cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gave the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .
Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Characterization
Research has been conducted on the synthesis and spectroscopic characterization of complexes that may involve similar structures or functional groups to 2-(2-Chlorophenyl)-2-thiomorpholino-oxide ethanamine hcl. For instance, the synthesis and characterization of Co(III) complexes with salophen and different amines, including morpholine, highlight the intricate hydrogen bonding and π–π interactions within these compounds (Amirnasr et al., 2001). Such studies provide insights into the potential reactivity and applications of thiomorpholino derivatives in catalysis or material science.
Organic Synthesis
In organic synthesis, thiomorpholin derivatives have been explored for their reactivity and utility. For example, the synthesis of 2(E),6(E)-bis(chloromethylidene)-4-thiomorpholinamine-1-oxide and its hydrazones demonstrates efficient methods for preparing S-oxides of thiomorpholinamine, revealing applications in the development of new organic synthesis methodologies (Martynov et al., 2017).
Enamine Chemistry
Research into enamines derived from morpholine and their use in synthesizing various organic compounds, including chromanones, shows the versatility of morpholine derivatives in organic chemistry (Dean et al., 1983). This can hint at the potential applications of 2-(2-Chlorophenyl)-2-thiomorpholino-oxide ethanamine hcl in facilitating similar organic transformations.
Catalysis
Catalysis is another field where similar compounds have been explored. For instance, cadmium(II) Schiff base complexes, including those with morpholine derivatives, have been studied for their corrosion inhibition properties on mild steel, showing the material science and industrial applications of such compounds (Das et al., 2017).
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Chlorophenyl)-2-thiomorpholino-oxide ethanamine hcl . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s interactions with its targets and its overall stability.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-2-(1-oxo-1,4-thiazinan-4-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2OS.ClH/c13-11-4-2-1-3-10(11)12(9-14)15-5-7-17(16)8-6-15;/h1-4,12H,5-9,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQNCLAHXQVCNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCN1C(CN)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-2-thiomorpholino-oxide ethanamine hcl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(2-oxo-3-propan-2-ylquinazolin-4-yl)carbamoylamino]benzoate](/img/structure/B2913659.png)

![6-acetyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2913665.png)

![1-methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1H-1,3-benzodiazole](/img/structure/B2913668.png)

![1-[(2R)-2-Methylthiomorpholin-4-yl]prop-2-en-1-one](/img/structure/B2913671.png)
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2913672.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(piperidin-1-yl)propyl)urea](/img/structure/B2913673.png)
![8-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2913674.png)

![benzo[b]thiophen-2-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2913679.png)
![1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)urea](/img/structure/B2913680.png)
